Computed Lipophilicity (LogP) Comparison: Target Compound vs. Closest Isoxazole-Benzamide Analog
The target compound (CAS 90059-35-1) exhibits a calculated LogP of 4.065 , substantially higher than the simpler analog N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS 66301-99-3), which has a computed LogP of approximately 1.5–1.8 based on its lower molecular weight and absence of the 4-nitrobenzamido extension. The addition of the 4-nitrobenzamido group increases the LogP by approximately 2.3–2.5 log units, placing the target compound in a lipophilicity range associated with enhanced membrane permeability but also potential solubility limitations . This difference must be accounted for in assay design (DMSO concentration, protein binding) and formulation development.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.065 |
| Comparator Or Baseline | N-(3-methyl-1,2-oxazol-5-yl)benzamide (CAS 66301-99-3): estimated LogP ≈ 1.5–1.8 |
| Quantified Difference | ΔLogP ≈ +2.3 to +2.5 log units (target compound more lipophilic) |
| Conditions | Computed values from Chemsrc database; standard predictive algorithms |
Why This Matters
A >2-log difference in lipophilicity profoundly affects membrane permeability, non-specific protein binding, and DMSO solubility requirements, making direct assay substitution between these compounds inappropriate.
